molecular formula C21H21FN6O2 B2374705 6-(4-fluorophenyl)-2-(2-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1396861-17-8

6-(4-fluorophenyl)-2-(2-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2374705
CAS No.: 1396861-17-8
M. Wt: 408.437
InChI Key: NHPYQIUXARVZST-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(2-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

This chemical compound and its derivatives have been synthesized for various biological applications. A study by Parveen et al. (2017) highlighted the synthesis of related pyrimidine-piperazine-chromene and quinoline conjugates. These compounds showed significant anti-proliferative activities against human breast cancer cell lines and were subject to molecular docking against Bcl-2 protein, indicating their potential in cancer research.

Another research Ting et al. (2011) explored the structure-activity relationship of pyridazinones as glucan synthase inhibitors. The study identified a compound that exhibited efficacy in an in vivo mouse model of Candida glabrata infection, highlighting its potential in antifungal applications.

Structural Analysis and Crystallography

The compound's derivatives have also been analyzed for their crystal structures. Ullah & Stoeckli-Evans (2021) studied the crystal structure and Hirshfeld surface analysis of a hydrochloride salt derivative, comparing it with a fluorinated analogue. This research is crucial for understanding the compound's physical and chemical properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-15-12-19(24-14-23-15)26-8-10-27(11-9-26)21(30)13-28-20(29)7-6-18(25-28)16-2-4-17(22)5-3-16/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYQIUXARVZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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